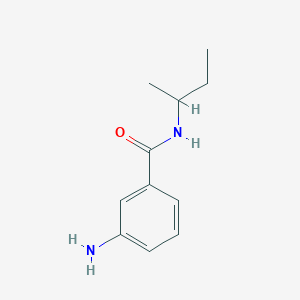

3-Amino-N-(sec-butyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

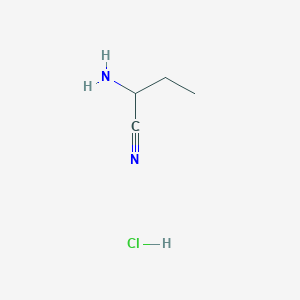

3-Amino-N-(sec-butyl)benzamide is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is an off-white powder.

Synthesis Analysis

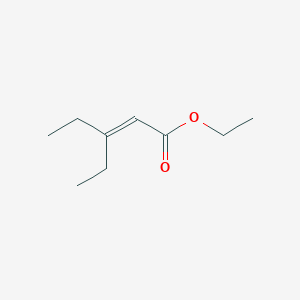

The synthesis of benzamides, including 3-Amino-N-(sec-butyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Molecular Structure Analysis

The molecular structure of 3-Amino-N-(sec-butyl)benzamide is represented by the InChI code1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) . Physical And Chemical Properties Analysis

3-Amino-N-(sec-butyl)benzamide is an off-white powder with a melting point of 87-89°C .Applications De Recherche Scientifique

Antioxidant Activity

3-Amino-N-(sec-butyl)benzamide derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. By neutralizing these free radicals, they can prevent oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antibacterial Applications

The antibacterial activity of benzamide derivatives makes them valuable in the development of new antimicrobial agents. They have been tested against both gram-positive and gram-negative bacteria, showing potential as alternative treatments to combat antibiotic-resistant strains .

Drug Discovery and Development

Benzamides, including 3-Amino-N-(sec-butyl)benzamide, are significant in drug discovery. They are structural components in a variety of drugs used for treating conditions such as hypercholesterolemia, cancer, and hyperactivity. Their versatility in drug design stems from their ability to interact with various biological targets .

Agricultural Chemistry

In agriculture, benzamide derivatives can be used to synthesize compounds with herbicidal or fungicidal properties. Their application in this field contributes to the development of more effective and safer agricultural chemicals .

Material Science

The chemical properties of benzamides make them suitable for use in material science, particularly in the synthesis of polymers. They can be incorporated into plastics to enhance durability or to create specialized materials with desired properties .

Green Chemistry

3-Amino-N-(sec-butyl)benzamide derivatives can be synthesized using green chemistry principles. Methods like ultrasonic irradiation in the presence of eco-friendly catalysts minimize the environmental impact and offer a sustainable approach to producing these compounds .

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-N-butan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTANQZBYUIEDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294418 |

Source

|

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(sec-butyl)benzamide | |

CAS RN |

81882-63-5 |

Source

|

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(1-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)